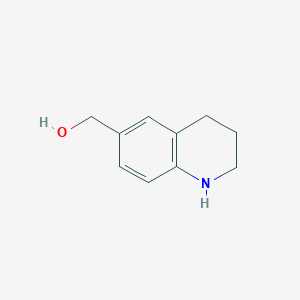
1,1-Dimethylethyl 3-pyrazolidinecarboxylate
Descripción general
Descripción
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of tert-butyl hydrazine with an appropriate carbonyl compound can lead to the formation of the pyrazolidine ring . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing products, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 3-pyrazolidinecarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 3-pyrazolidinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is unique due to its specific structure and the presence of the pyrazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
88767-25-3 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
tert-butyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h6,9-10H,4-5H2,1-3H3 |
Clave InChI |
PBBMANKGIAFOFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCNN1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)

![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)


![4-Oxo-1,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8673129.png)





